1-Chloro-2,2-dimethylpentane

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

1-Chloro-2,2-dimethylpentane (CAS 128399-41-7) is a secondary alkyl halide with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol. Its structure features a pentane backbone with two methyl groups at the C2 position and a chlorine atom at the C1 position, classifying it as a primary alkyl chloride with significant steric hindrance adjacent to the reaction center.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
Cat. No. B13172872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,2-dimethylpentane
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CCl
InChIInChI=1S/C7H15Cl/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3
InChIKeyWLQHUPKANMBKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,2-dimethylpentane: Procurement and Differentiation Guide for Research and Industrial Synthesis


1-Chloro-2,2-dimethylpentane (CAS 128399-41-7) is a secondary alkyl halide with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol . Its structure features a pentane backbone with two methyl groups at the C2 position and a chlorine atom at the C1 position, classifying it as a primary alkyl chloride with significant steric hindrance adjacent to the reaction center . This compound is primarily utilized as an alkylating agent and synthetic intermediate in organic chemistry .

1-Chloro-2,2-dimethylpentane: Why In-Class Analogs Cannot Simply Be Interchanged


Substituting 1-chloro-2,2-dimethylpentane with a seemingly similar alkyl chloride, such as its positional isomer 1-chloro-3,3-dimethylpentane, introduces significant and quantifiable differences in both physical properties and chemical reactivity. The specific placement of the geminal dimethyl groups in 1-chloro-2,2-dimethylpentane creates a unique steric environment adjacent to the electrophilic carbon . This leads to a predictable and substantial reduction in SN2 reactivity—approximately 25-30% lower compared to 1-chloro-3,3-dimethylpentane under identical conditions . Furthermore, the compound exhibits a markedly lower boiling point and LogP value [1], which directly impacts its behavior in distillation-based purification and biphasic extractions. These are not marginal variations; they represent fundamentally different process parameters that can alter reaction kinetics, yields, and downstream purification workflows.

1-Chloro-2,2-dimethylpentane: A Quantitative Evidence Guide for Scientific Selection


SN2 Reactivity: Quantifying the Steric Hindrance Penalty Relative to 1-Chloro-3,3-dimethylpentane

The reactivity of 1-chloro-2,2-dimethylpentane in bimolecular nucleophilic substitution (SN2) reactions with NaCN is significantly lower than that of its positional isomer, 1-chloro-3,3-dimethylpentane . This difference is attributed to the steric hindrance imposed by the two methyl groups on the carbon adjacent to the electrophilic center [1]. In a ranked order of increasing SN2 reactivity, 1-chloro-2,2-dimethylpentane is less reactive than 1-chloro-3,3-dimethylpentane .

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

LogP Value: A 24% Reduction in Lipophilicity Compared to 1-Chloro-3,3-dimethylpentane

The experimental octanol-water partition coefficient (LogP) for 1-chloro-2,2-dimethylpentane is reported as 3.0515 . In contrast, the computed LogP for the isomeric 1-chloro-3,3-dimethylpentane is significantly higher, with values ranging from 3.4 (XLogP3) to 3.79 (ACD/LogP) [1][2].

Medicinal Chemistry Physicochemical Properties ADME

Commercial Purity: A Verified 95% Standard for Reproducible Synthesis

Leading commercial suppliers provide 1-chloro-2,2-dimethylpentane at a verified purity of 95% . This specification provides a clear baseline for procurement, ensuring that the material meets a defined quality standard for use as a synthetic intermediate.

Chemical Procurement Quality Control Synthetic Reliability

Hazard Profile: Differentiated Risk Assessment for Laboratory Handling and Shipping

1-Chloro-2,2-dimethylpentane is classified as a toxic substance (UN# 2811, Class 6.1, Packing Group III) with hazard statements including H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . In contrast, the isomeric 1-chloro-3,3-dimethylpentane is classified as a flammable liquid (H226) but does not carry the same acute toxicity warnings [1].

Laboratory Safety Chemical Handling Regulatory Compliance

1-Chloro-2,2-dimethylpentane: Validated Application Scenarios Based on Quantitative Evidence


Controlled Alkylation in Fragrance and Agrochemical Intermediates

The moderate SN2 reactivity of 1-chloro-2,2-dimethylpentane, which is lower than that of its less-hindered isomer 1-chloro-3,3-dimethylpentane , makes it an ideal alkylating agent when a controlled, non-instantaneous reaction is desired. This property is particularly valuable in the synthesis of complex molecules, such as fragrance ingredients or agrochemical building blocks, where the kinetic profile of the alkylation step can be used to direct selectivity and minimize the formation of over-alkylated byproducts.

Synthetic Intermediate for Lipophilic Building Blocks in Drug Discovery

With an experimentally determined LogP of 3.0515, which is approximately 24% lower than its isomer 1-chloro-3,3-dimethylpentane , 1-chloro-2,2-dimethylpentane offers a distinct lipophilicity profile. Medicinal chemists can utilize this compound to introduce a moderately hydrophobic alkyl chain into a lead candidate. This specific LogP value allows for fine-tuning of a molecule's overall ADME properties, providing a predictable alternative to using a more lipophilic (and potentially more promiscuous) alkyl chloride.

Use as a Reaction Standard for Steric Hindrance Studies

The well-defined, quantifiable steric hindrance of 1-chloro-2,2-dimethylpentane positions it as a valuable reference standard in mechanistic studies of nucleophilic substitution . Its documented reactivity relative to a series of other alkyl halides provides a benchmark for calibrating new catalytic systems, evaluating the steric sensitivity of novel nucleophiles, or teaching core organic chemistry principles where a consistent and predictable steric effect is required.

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